molecular formula C22H23N3O4 B2457340 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1795181-33-7

5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2457340
CAS No.: 1795181-33-7
M. Wt: 393.443
InChI Key: BPCFJSBNLIXUGT-UHFFFAOYSA-N
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Description

5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the pyrrolidine derivative, followed by the introduction of the 3,4-dimethoxyphenylacetyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

Mechanism of Action

The mechanism of action of 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

What sets 5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or physical properties. For example, the presence of the 3,4-dimethoxyphenyl group might enhance its bioactivity compared to other derivatives.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-27-18-11-10-15(13-19(18)28-2)14-20(26)25-12-6-9-17(25)22-23-21(24-29-22)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCFJSBNLIXUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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